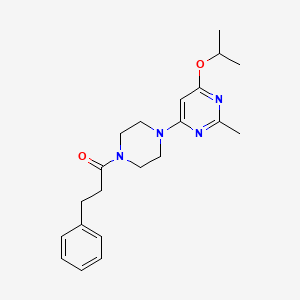

1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one

CAS No.: 946324-23-8

Cat. No.: VC4386450

Molecular Formula: C21H28N4O2

Molecular Weight: 368.481

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946324-23-8 |

|---|---|

| Molecular Formula | C21H28N4O2 |

| Molecular Weight | 368.481 |

| IUPAC Name | 1-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one |

| Standard InChI | InChI=1S/C21H28N4O2/c1-16(2)27-20-15-19(22-17(3)23-20)24-11-13-25(14-12-24)21(26)10-9-18-7-5-4-6-8-18/h4-8,15-16H,9-14H2,1-3H3 |

| Standard InChI Key | WRXLFTSBFMPGAX-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)CCC3=CC=CC=C3 |

Introduction

Structural Characteristics

The compound consists of a piperazine ring connected to a 6-isopropoxy-2-methylpyrimidine moiety and a phenylpropanone group. This combination of structural elements suggests potential biological activity, as piperazine derivatives are known for their diverse pharmacological properties, including antimicrobial, antitumor, and neuropharmacological effects.

| Structural Component | Description |

|---|---|

| Piperazine Ring | A six-membered ring containing two nitrogen atoms, commonly found in pharmaceuticals due to its ability to interact with biological targets. |

| Pyrimidine Moiety | A heterocyclic ring system, often involved in biological processes and drug design due to its ability to bind to enzymes and receptors. |

| Phenyl Group | An aromatic ring system that can contribute to the compound's lipophilicity and ability to interact with biological targets. |

Synthesis Methods

The synthesis of 1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one likely involves multi-step organic reactions. Common reagents used in similar syntheses include isopropyl alcohol, methyl iodide, and various catalysts to facilitate the formation of the desired product. The reactions are typically conducted under controlled conditions to optimize yield and purity.

| Step | Reagents | Conditions |

|---|---|---|

| 1. Formation of Pyrimidine Derivative | Isopropyl alcohol, methyl iodide | Controlled temperature and pressure |

| 2. Piperazine Ring Formation | Piperazine, catalysts (e.g., sodium hydroxide) | Solvents like dimethylformamide or ethyl acetate |

| 3. Coupling with Phenyl Group | Phenylpropanoyl chloride, catalysts | Controlled conditions to prevent side reactions |

Biological Relevance

Compounds with similar structures, such as piperazine derivatives, have shown potential in medicinal chemistry due to their ability to interact with various biological targets. These interactions can lead to therapeutic effects by modulating enzyme activity or receptor binding. While specific biological data for 1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one is not available, its structural features suggest potential applications in drug development.

| Potential Application | Mechanism |

|---|---|

| Antimicrobial Activity | Inhibition of microbial enzymes or receptors |

| Antitumor Activity | Inhibition of tumor growth by targeting specific pathways |

| Neuropharmacological Effects | Modulation of neurotransmitter receptors |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume